2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one
Overview
Description
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one, also known as DMPD, is a compound that belongs to the family of flavonoids. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. DMPD has been the subject of scientific research due to its potential applications in various fields such as medicine, food, and cosmetics.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one is not fully understood. However, it has been proposed that 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one exerts its biological activities through several mechanisms. One of the mechanisms is the scavenging of free radicals and the inhibition of oxidative stress. 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Another mechanism is the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has also been found to modulate several signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, thus protecting cells from damage. 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has also been found to modulate several signaling pathways involved in cell proliferation and apoptosis, thus inhibiting the growth of cancer cells. In addition, 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been found to improve insulin sensitivity and reduce blood glucose levels, thus potentially benefiting individuals with diabetes.
Advantages and Limitations for Lab Experiments
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to dissolve in various solutions. However, 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. In addition, 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one may exhibit different biological activities depending on the concentration and the experimental conditions.
Future Directions
There are several future directions for the study of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one. One direction is to investigate the potential applications of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. Another direction is to explore the mechanisms of action of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one and identify its molecular targets. In addition, further studies are needed to determine the optimal dosage and the safety of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one for human use.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been found to exhibit several biological activities such as antioxidant, anti-inflammatory, and anticancer properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has also been found to inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation. In addition, 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been found to induce apoptosis and inhibit the proliferation of cancer cells.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-9,16H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIUXPGYJBPFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=CC=CC=C3O2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one | |
CAS RN |
6344-21-4 | |
Record name | 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC50185 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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